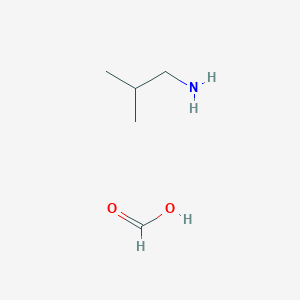
Formic acid;2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formic acid;2-methylpropan-1-amine is a compound that combines formic acid and 2-methylpropan-1-amine. Formic acid is the simplest carboxylic acid, with the chemical formula HCOOH. It is a colorless liquid with a pungent odor and is naturally found in the venom of ants and bees. 2-methylpropan-1-amine, also known as isobutylamine, is an organic compound with the formula (CH₃)₂CHCH₂NH₂. It is a primary amine and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through several methods, including the hydrolysis of formamide, the oxidation of methanol, and the reaction of carbon monoxide with sodium hydroxide. 2-methylpropan-1-amine can be prepared by the reductive amination of isobutyraldehyde using ammonia and hydrogen in the presence of a catalyst.
Industrial Production Methods
Industrially, formic acid is produced by the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide. 2-methylpropan-1-amine is produced by the amination of isobutyraldehyde with ammonia in the presence of a hydrogenation catalyst.
化学反应分析
Types of Reactions
Formic acid;2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: Formic acid can be oxidized to carbon dioxide and water.
Reduction: Formic acid can act as a reducing agent, converting metal ions to their respective metals.
Substitution: 2-methylpropan-1-amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Formic acid can be used in the presence of a catalyst such as palladium.
Substitution: Halogenated compounds can be used as reagents for nucleophilic substitution reactions with 2-methylpropan-1-amine.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Metal deposits.
Substitution: Various substituted amines.
科学研究应用
Formic acid;2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reducing agent.
Biology: Studied for its role in metabolic pathways and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug synthesis and as a treatment for certain medical conditions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of formic acid;2-methylpropan-1-amine involves its ability to donate or accept protons, making it a versatile reagent in various chemical reactions. Formic acid acts as a reducing agent by donating electrons, while 2-methylpropan-1-amine can act as a nucleophile in substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
Acetic acid: Similar to formic acid but with an additional methyl group.
Methylamine: Similar to 2-methylpropan-1-amine but with a simpler structure.
Propionic acid: Similar to formic acid but with an additional ethyl group.
Uniqueness
Formic acid;2-methylpropan-1-amine is unique due to its combination of a carboxylic acid and a primary amine, allowing it to participate in a wide range of chemical reactions. Its versatility and reactivity make it valuable in various scientific and industrial applications.
属性
CAS 编号 |
89712-50-5 |
|---|---|
分子式 |
C5H13NO2 |
分子量 |
119.16 g/mol |
IUPAC 名称 |
formic acid;2-methylpropan-1-amine |
InChI |
InChI=1S/C4H11N.CH2O2/c1-4(2)3-5;2-1-3/h4H,3,5H2,1-2H3;1H,(H,2,3) |
InChI 键 |
OLLSKKFHVZFQRU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


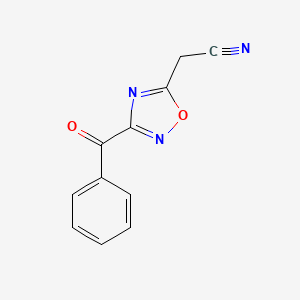
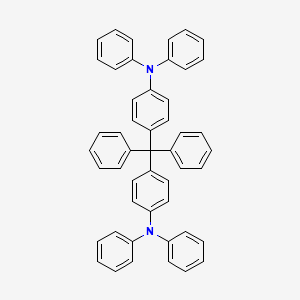
![4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B14083117.png)
![Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14083120.png)
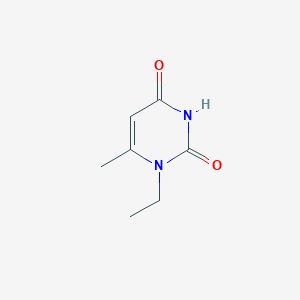
![1-(4-Hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083130.png)

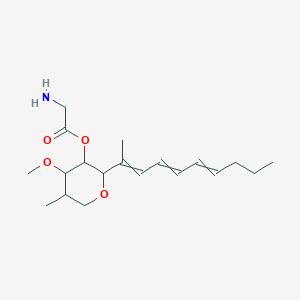
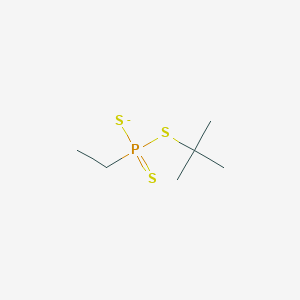
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083153.png)
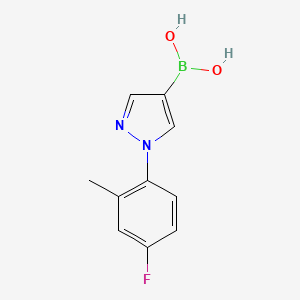
![N-cyclohexylcyclohexanamine;2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14083162.png)
![(3S)-1-(2-{[(2R,7aS)-2-fluoro-hexahydropyrrolizin-7a-yl]methoxy}-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol](/img/structure/B14083169.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083173.png)
